molecular formula C12H3Br5O B12575112 1,2,4,6,9-Pentabromo-dibenzofuran CAS No. 617708-04-0

1,2,4,6,9-Pentabromo-dibenzofuran

Katalognummer: B12575112
CAS-Nummer: 617708-04-0
Molekulargewicht: 562.7 g/mol
InChI-Schlüssel: OOFFKFQUIPUATM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,6,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran core. Its molecular formula is C12H3Br5O, and it has a molecular weight of 562.672 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,6,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade bromine and dibenzofuran, with careful control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,4,6,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

1,2,4,6,9-Pentabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1,2,4,6,9-Pentabromo-dibenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may interact with the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

  • 1,2,3,4,9-Pentabromo-dibenzofuran
  • 2,3,4,7,8-Pentabromo-dibenzofuran
  • 1,2,4,7,9-Pentabromo-dibenzofuran

Comparison: 1,2,4,6,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other pentabromo-dibenzofuran derivatives, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets .

Eigenschaften

CAS-Nummer

617708-04-0

Molekularformel

C12H3Br5O

Molekulargewicht

562.7 g/mol

IUPAC-Name

1,2,4,6,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-2-5(14)11-8(4)9-10(17)6(15)3-7(16)12(9)18-11/h1-3H

InChI-Schlüssel

OOFFKFQUIPUATM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.